Cas no 27896-84-0 (5-Nitrobenzimidazole Nitrate)

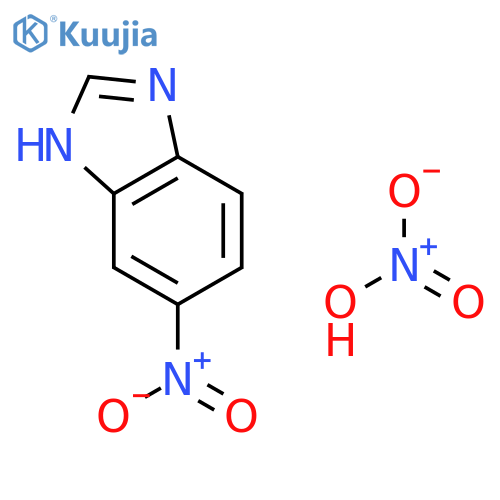

5-Nitrobenzimidazole Nitrate structure

商品名:5-Nitrobenzimidazole Nitrate

5-Nitrobenzimidazole Nitrate 化学的及び物理的性質

名前と識別子

-

- 5-nitrobenzimidazole nitrate

- 5-nitrobenzimidazolium nitrate

- 5-Nitro-1H-benzo[d]imidazole nitrate

- 6-Nitrobenzimidazolenitrate

- nitric acid,6-nitro-1H-benzimidazole

- 1H-Benzimidazole,5-nitro-,mononitrate

- Benzimidazole,5-nitro-,mononitrate

- EINECS 248-716-4

- 6-Nitrobenzimidazole nitrate

- 1H-Benzimidazole, 5-nitro-, mononitrate

- 5-Nitrobenzimidazole, nitrate

- Benzimidazole, 5-nitro-, mononitrate

- 1H-Benzimidazole, 6-nitro-, nitrate (1:1)

- 5-Nitrobenzimidazole mononitrate

- C7H5N3O2.HNO3

- nitric acid; 6-nitro-1H-benzimidazole

- nitric acid,6-nitro-1H-benzim

- DTXSID50885405

- AKOS016010395

- 27896-84-0

- AKOS015889607

- LS-13264

- A819233

- MFCD00013157

- W-107087

- FT-0620703

- SCHEMBL4907401

- Z2831602183

- 5-Nitrobenzimidazolenitrate

- D91649

- nitric acid;6-nitro-1H-benzimidazole

- N0151

- 5-nitrobenzimidazole; nitric acid

- DB-047293

- ZUZQXHSOEZUAIS-UHFFFAOYSA-N

- DTXCID501024787

- 5-Nitrobenzimidazole Nitrate

-

- MDL: MFCD00013157

- インチ: 1S/C7H5N3O2.HNO3/c11-10(12)5-1-2-6-7(3-5)9-4-8-6;2-1(3)4/h1-4H,(H,8,9);(H,2,3,4)

- InChIKey: ZUZQXHSOEZUAIS-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C([H])=C([H])C2=C(C=1[H])N([H])C([H])=N2)=O.O([H])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 226.03400

- どういたいしつりょう: 226.034

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 216

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 141

- 互変異性体の数: 2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- ゆうかいてん: 220-222 ºC

- ふってん: 475.7 °C at 760 mmHg

- フラッシュポイント: 241.5 °C

- PSA: 140.55000

- LogP: 2.16980

- ようかいせい: 未確定

5-Nitrobenzimidazole Nitrate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:に警告

- 危害声明: H302+H312+H332-H315-H319

- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26

- RTECS番号:DD9801000

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S26

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

5-Nitrobenzimidazole Nitrate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Nitrobenzimidazole Nitrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N494800-2.5g |

5-Nitrobenzimidazole Nitrate |

27896-84-0 | 2.5g |

$ 80.00 | 2022-06-03 | ||

| Apollo Scientific | OR28596-250g |

6-Nitro-1H-benzo[d]imidazole nitrate |

27896-84-0 | 250g |

£170.00 | 2025-02-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268654-100g |

6-Nitrobenzimidazole Nitrate |

27896-84-0 | 98% | 100g |

¥956 | 2023-04-14 | |

| TRC | N494800-250mg |

5-Nitrobenzimidazole Nitrate |

27896-84-0 | 250mg |

$ 50.00 | 2022-06-03 | ||

| abcr | AB139385-25 g |

5-Nitrobenzimidazole nitrate, 98%; . |

27896-84-0 | 98% | 25 g |

€59.10 | 2023-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N865891-100g |

5-Nitrobenzimidazole Nitrate |

27896-84-0 | ≥98% | 100g |

717.30 | 2021-05-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159622-100g |

5-Nitrobenzimidazole Nitrate |

27896-84-0 | >98.0%(T) | 100g |

¥773.90 | 2023-09-01 | |

| 1PlusChem | 1P003NDR-250g |

5-Nitrobenzimidazole nitrate |

27896-84-0 | >98.0%(T) | 250g |

$209.00 | 2025-02-20 | |

| 1PlusChem | 1P003NDR-5g |

5-Nitrobenzimidazole nitrate |

27896-84-0 | 98% | 5g |

$23.00 | 2025-03-21 | |

| A2B Chem LLC | AB69471-5g |

5-Nitrobenzimidazole nitrate |

27896-84-0 | 98% | 5g |

$22.00 | 2024-04-20 |

5-Nitrobenzimidazole Nitrate 関連文献

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

27896-84-0 (5-Nitrobenzimidazole Nitrate) 関連製品

- 94-52-0(5-nitro-1H-1,3-benzodiazole)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量